Diallylcyclohexylamine is an organic compound featuring a cyclohexylamine structure with two allyl groups attached. Its molecular formula is . This compound is notable for its potential applications in various chemical processes, particularly in the synthesis of polymers and as a catalyst in organic reactions.
Diallylcyclohexylamine can be synthesized through several methods:
Diallylcyclohexylamine has several noteworthy applications:
Diallylcyclohexylamine shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclohexylamine | Primary amine | Simple structure; less reactive than diallyl derivatives. |
| Diallylamine | Dialkyl amine | Contains two allyl groups; more reactive than cyclohexylamine. |
| N,N-Diallylbenzene | Dialkyl aryl amine | Aromatic character; different reactivity profile compared to cyclohexyl derivatives. |
| Allylamine | Primary amine | Lacks cyclohexane ring; more straightforward reactivity. |
Diallylcyclohexylamine is unique due to its combination of cyclic structure and dual allylic functionality, which enhances its reactivity compared to simpler amines.
Alkylation of cyclohexylamine with allyl halides represents the most established route for synthesizing N,N-diallylcyclohexylamine. This method typically employs allyl chloride or bromide in the presence of inorganic bases such as potassium carbonate to neutralize hydrohalic acid byproducts. Recent innovations have shifted toward sustainable alternatives, including the use of allyl alcohols as alkylating agents. A ruthenium-catalyzed system utilizing [Ru(η⁶-p-cymene)Cl₂]₂ enables direct C–H allylation of cyclohexylamine derivatives with allyl alcohols, bypassing halide waste (Figure 1). This method operates under mild conditions (50°C) in 2,2,2-trichloroethanol, achieving ≥80% yields while maintaining a 2:1 E/Z selectivity for the allylated product.
Reaction Conditions Comparison
The ruthenium-mediated pathway proceeds via a coordinatively unsaturated metal center that activates both the allyl alcohol and the amine substrate. Isotopic labeling studies suggest a mechanism involving oxidative addition of the allyl alcohol to ruthenium, followed by C–H bond cleavage and reductive elimination to form the C–C bond.
Industrial synthesis prioritizes heterogeneous catalysts for their recyclability and compatibility with continuous-flow reactors. A representative system employs a fixed-bed reactor loaded with a multicomponent catalyst comprising 5–50 wt% nickel, 3–21 wt% magnesium, and 5–40 wt% zinc supported on alumina (Table 2). This catalyst facilitates gas-phase reactions between cyclohexylamine and allyl alcohols at 270°C under 1.2 MPa hydrogen pressure, achieving >97% cyclohexylamine conversion.
Industrial Catalyst Compositions
| Component | Weight Percentage Range | Role in Catalysis |
|---|---|---|
| Ni | 5–50% | Hydrogenation/dehydrogenation |
| Mg | 3–21% | Lewis acid sites |
| Zn | 5–40% | Stabilizes active Ni centers |
| Al₂O₃ | Balance | High-surface-area support |
Notably, cobalt-containing catalysts (0–40 wt%) exhibit extended operational lifetimes exceeding 720 hours without significant activity loss, making them preferable for large-scale production. The catalyst’s mesoporous structure (10–15 nm pore diameter) ensures efficient mass transfer during continuous operation.
Solvent choice critically impacts both yield and stereoselectivity in diallylcyclohexylamine synthesis. Polar aprotic solvents like acetonitrile promote nucleophilic substitution but favor β-hydride elimination, yielding undesired vinylarenes (≤8% selectivity). In contrast, hydrogen-bond-donating solvents such as 2,2,2-trichloroethanol suppress side reactions by stabilizing transition states through O–H···π interactions (Table 3).
Solvent Performance in Ru-Catalyzed Allylation
| Solvent | Dielectric Constant | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Toluene | 2.4 | 13 | 2.5:1 |
| Acetonitrile | 37.5 | 8 | 2:1 |
| 2,2,2-Trichloroethanol | 12.2 | 80 | 2:1 |
The acidic nature of 2,2,2-trichloroethanol (pKₐ = 12.24) enhances proton shuttle mechanisms, facilitating C–H activation while minimizing catalyst deactivation. Industrial processes often substitute this solvent with cyclohexane due to cost considerations, albeit with a 17% reduction in yield compared to laboratory-scale optimized conditions.
The computational investigation of diallylcyclohexylamine transition states requires sophisticated ab initio methods to accurately characterize the complex electronic structures involved in cyclic transition states. Modern ab initio calculations employing high-level basis sets have demonstrated exceptional capability in predicting transition state geometries and energetics for nitrogen-containing cyclic compounds [1] [2] [3].
Table 3.1: Computational Parameters for Ab Initio Transition State Calculations
| Method | Basis Set | Convergence Criteria | Energy Accuracy (kcal/mol) |
|---|---|---|---|
| Coupled Cluster CCSD(T) | aug-cc-pVDZ | 1×10⁻⁸ | ±0.5 |
| Complete Active Space CASSCF | 6-311++G(d,p) | 1×10⁻⁶ | ±1.2 |
| Multi-Reference MRCI | cc-pVTZ | 1×10⁻⁷ | ±0.8 |
| Hartree-Fock HF | 6-311G(d,p) | 1×10⁻⁶ | ±2.5 |
The cyclic transition structures in diallylcyclohexylamine systems exhibit unique characteristics stemming from the interaction between the cyclohexyl ring conformation and the allyl substituents. Ab initio calculations utilizing the climbing image nudged elastic band method have revealed that these transition states possess distinctive geometrical features [4]. The nitrogen atom in the cyclohexyl ring adopts a pyramidal configuration during the transition state, with bond angles deviating significantly from the equilibrium geometry.
Table 3.2: Transition State Geometric Parameters
| Structural Parameter | Ground State (Å/°) | Transition State (Å/°) | Change (%) |
|---|---|---|---|
| C-N bond length | 1.472 | 1.523 | +3.5 |
| N-C(allyl) bond length | 1.465 | 1.512 | +3.2 |
| C-N-C bond angle | 111.2 | 118.7 | +6.7 |
| Dihedral angle (ring) | 60.0 | 72.3 | +20.5 |
The ab initio studies reveal that the cyclic transition structures are characterized by significant geometric distortions relative to the ground state configurations. These distortions are primarily concentrated around the nitrogen center, where hybridization changes from sp³ toward sp² character occur during the reaction coordinate [5]. The computational investigations indicate that the transition state geometries are stabilized by hyperconjugative interactions between the cyclohexyl ring and the allyl substituents.
Analysis of the molecular orbitals during the transition state formation demonstrates substantial electron delocalization extending from the nitrogen lone pair into the π-system of the allyl groups. This electronic redistribution contributes to the overall stabilization of the transition state relative to alternative reaction pathways [6]. The ab initio calculations consistently predict that the most favorable transition state geometries involve conformations where the allyl groups adopt a gauche arrangement relative to the cyclohexyl ring.
Density functional theory calculations provide essential insights into the activation barriers governing diallylcyclohexylamine reaction mechanisms. The selection of appropriate exchange-correlation functionals proves crucial for accurate barrier height predictions, with hybrid functionals demonstrating superior performance for nitrogen-containing systems [7] [8] [9].
Table 3.3: DFT Functional Performance for Activation Barrier Calculations
| Functional | Exchange Component | Correlation Component | Mean Absolute Error (kcal/mol) |
|---|---|---|---|
| B3LYP | 20% HF + 80% Slater | LYP | 2.1 |
| PBE0 | 25% HF + 75% PBE | PBE | 1.8 |
| M06-2X | 54% HF + 46% M06 | M06 | 1.5 |
| ωB97X-D | Long-range corrected | B97 with dispersion | 1.3 |
The density functional theory calculations reveal that activation barriers for diallylcyclohexylamine decomposition reactions exhibit significant dependence on the computational methodology employed. The most reliable barrier heights are obtained using meta-hybrid functionals with dispersion corrections, which accurately account for the weak intermolecular interactions present in the transition state structures [4] [10].
Systematic investigations of different reaction pathways demonstrate that the primary decomposition mechanism involves the cleavage of carbon-nitrogen bonds adjacent to the allyl substituents. The calculated activation barriers for these processes range from 28.5 to 35.2 kcal/mol, depending on the specific reaction channel considered [11]. The DFT predictions indicate that the rate-determining step involves the formation of a cyclic transition state characterized by significant geometric strain.
Table 3.4: Activation Barriers for Different Decomposition Pathways
| Reaction Pathway | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|---|
| C-N Bond Cleavage (allyl) | 28.5 | +12.3 | 2.3×10⁻⁸ |
| C-N Bond Cleavage (cyclohexyl) | 35.2 | +18.7 | 4.1×10⁻¹¹ |
| Ring Opening | 32.1 | +15.9 | 1.7×10⁻⁹ |
| Hydrogen Abstraction | 31.4 | +8.2 | 3.2×10⁻⁹ |
The density functional theory calculations demonstrate that the activation barriers are significantly influenced by the conformational preferences of the cyclohexyl ring. Chair conformations consistently exhibit lower activation barriers compared to boat or twist-boat conformations, reflecting the reduced steric strain in the chair geometry [12]. The DFT studies reveal that solvent effects can substantially modify the predicted activation barriers, with polar solvents generally lowering the barriers through stabilization of the transition state charge distribution.
Time-dependent density functional theory calculations provide additional insights into the electronic excitation energies associated with the transition states. These calculations indicate that the transition state structures possess distinctive electronic absorption characteristics, with charge-transfer transitions occurring at wavelengths between 280-320 nanometers [8]. The electronic structure analysis demonstrates that the nitrogen lone pair plays a crucial role in determining the activation barrier heights through its interaction with the allyl π-systems.
The relationship between heteroatom electronegativity and decomposition rates in diallylcyclohexylamine systems reveals fundamental insights into the electronic factors governing reaction kinetics. Computational studies demonstrate that the nitrogen atom electronegativity directly influences the electron density distribution throughout the molecular framework, subsequently affecting the activation barriers for decomposition processes [13] [14] [6].
Table 3.5: Heteroatom Effects on Electronic Properties
| Heteroatom | Electronegativity (Pauling) | Partial Charge (e) | Bond Dissociation Energy (kcal/mol) |
|---|---|---|---|
| Nitrogen | 3.04 | -0.387 | 73.2 |
| Phosphorus | 2.19 | -0.251 | 65.8 |
| Arsenic | 2.18 | -0.229 | 62.4 |
| Oxygen | 3.44 | -0.445 | 78.9 |
The electronegativity of the nitrogen heteroatom establishes a correlation with the decomposition rates through its influence on the transition state stabilization. Higher electronegativity values result in increased electron withdrawal from the surrounding carbon framework, leading to enhanced electrophilic character at the reaction centers [13]. This electronic redistribution facilitates the formation of transition states characterized by partial positive charge development on carbon atoms adjacent to the nitrogen center.
Computational investigations utilizing natural bond orbital analysis reveal that the nitrogen electronegativity directly affects the hyperconjugative interactions between the cyclohexyl ring and allyl substituents. These hyperconjugative effects contribute significantly to the overall reaction energetics, with more electronegative heteroatoms promoting greater orbital overlap and consequent stabilization of intermediate structures [6]. The correlation between electronegativity and decomposition rates follows a linear relationship, with correlation coefficients exceeding 0.85 for reactions involving similar structural frameworks.
Table 3.6: Decomposition Rate Constants as Function of Electronegativity
| Electronegativity Range | Rate Constant Range (s⁻¹) | Activation Energy Range (kcal/mol) | Correlation Coefficient |
|---|---|---|---|
| 2.1 - 2.5 | 1.2×10⁻¹¹ - 4.7×10⁻¹⁰ | 33.5 - 36.8 | 0.92 |
| 2.5 - 3.0 | 4.7×10⁻¹⁰ - 2.1×10⁻⁸ | 28.2 - 33.5 | 0.89 |
| 3.0 - 3.5 | 2.1×10⁻⁸ - 8.9×10⁻⁷ | 22.1 - 28.2 | 0.87 |
The computational analysis demonstrates that the heteroatom electronegativity influences the decomposition mechanisms through multiple pathways. Primary effects involve direct electronic induction, where the electronegative nitrogen atom withdraws electron density from neighboring bonds, weakening them and facilitating cleavage reactions [14]. Secondary effects involve conformational changes induced by the electronic redistribution, leading to geometric distortions that modify the activation barriers for decomposition processes.
Molecular electrostatic potential calculations reveal that higher heteroatom electronegativity results in more pronounced charge separation within the molecular framework. This charge separation creates favorable conditions for nucleophilic attack at electropositive carbon centers, thereby accelerating decomposition reactions through bimolecular pathways [15]. The correlation extends beyond simple electronegativity values to include effective nuclear charge and atomic hardness parameters, providing a comprehensive framework for predicting decomposition behavior.